molecular formula C24H37BrN2O4S B12050269 4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

Cat. No.: B12050269
M. Wt: 529.5 g/mol
InChI Key: JZLHEGCPCNGJCL-UHFFFAOYSA-N
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Description

4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a complex organic compound with the molecular formula C24H37BrN2O4S and a molecular weight of 529.541 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring substituted with a bromine atom and a long alkyl chain, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .

Scientific Research Applications

4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets. The bromine atom and sulfonic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The long alkyl chain may facilitate membrane penetration, enhancing the compound’s bioavailability .

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromo-5-oxo-3-pentadecyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid: shares similarities with other pyrazole derivatives, such as:

Uniqueness

The presence of the bromine atom and the specific arrangement of functional groups make this compound unique.

Properties

Molecular Formula

C24H37BrN2O4S

Molecular Weight

529.5 g/mol

IUPAC Name

4-(4-bromo-5-oxo-3-pentadecyl-4H-pyrazol-1-yl)benzenesulfonic acid

InChI

InChI=1S/C24H37BrN2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-23(25)24(28)27(26-22)20-16-18-21(19-17-20)32(29,30)31/h16-19,23H,2-15H2,1H3,(H,29,30,31)

InChI Key

JZLHEGCPCNGJCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=NN(C(=O)C1Br)C2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

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